molecular formula C10H19N3 B13271253 1-methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine

1-methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13271253
M. Wt: 181.28 g/mol
InChI Key: ZRZABLAQZMPSDE-UHFFFAOYSA-N
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Description

1-methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H21N3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 3-methylpentan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products:

    Oxidation: Pyrazole derivatives with additional oxygen functionalities.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Halogenated or azide-substituted pyrazole compounds.

Scientific Research Applications

1-methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine
  • 1-ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine
  • 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine

Uniqueness: 1-methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methylpentan-2-yl group provides steric and electronic effects that differentiate it from other similar compounds, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-methyl-N-(3-methylpentan-2-yl)pyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-5-8(2)9(3)12-10-6-11-13(4)7-10/h6-9,12H,5H2,1-4H3

InChI Key

ZRZABLAQZMPSDE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1=CN(N=C1)C

Origin of Product

United States

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